Benzene-1,3-dicarboxylic acid, also known as isophthalic acid, is an aromatic dicarboxylic acid with the molecular formula . This compound features two carboxylic acid groups (-COOH) attached to a benzene ring at the 1 and 3 positions. It exists as a white crystalline solid and is soluble in water, alcohol, and ether. Isophthalic acid is one of the three isomers of benzenedicarboxylic acid, the others being phthalic acid and terephthalic acid. It is widely used in various industrial applications due to its chemical stability and ability to form strong intermolecular interactions through hydrogen bonding .
These reactions highlight its versatility as a building block for more complex organic compounds.
Research indicates that benzene-1,3-dicarboxylic acid exhibits various biological activities. It has been studied for its potential antimicrobial properties and effects on cell growth. Some studies suggest that it may influence metabolic pathways in certain organisms, although comprehensive studies are still needed to fully understand its biological impacts .
Benzene-1,3-dicarboxylic acid can be synthesized through several methods:
These methods vary in efficiency and yield, with industrial processes typically favored for large-scale production.
Benzene-1,3-dicarboxylic acid has several important applications:
Studies on the interactions of benzene-1,3-dicarboxylic acid with other molecules have revealed its potential for forming hydrogen bonds and complexes with various organic compounds. This property enhances its utility in materials science and drug formulation by improving solubility and stability profiles.
Benzene-1,3-dicarboxylic acid shares structural similarities with other dicarboxylic acids but has unique properties that distinguish it from its isomers:
The unique positioning of the carboxyl groups in benzene-1,3-dicarboxylic acid contributes to its distinctive chemical behavior compared to its isomers.
Irritant